REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]=[C:5]([NH2:7])[NH:4][N:3]=1.CN(C)C=O.[CH3:13][N:14]=[C:15]=[S:16]>C(OCC)(=O)C>[NH2:1][C:2]1[N:6]=[C:5]([NH2:7])[N:4]([C:15]([NH:14][CH3:13])=[S:16])[N:3]=1
|
Name
|
|
Quantity
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11 g
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Type
|
reactant
|
Smiles
|
NC1=NNC(=N1)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C(=N1)N)C(=S)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |